molecular formula C9H19NO B2872061 3-(tert-butoxy)-N-methylcyclobutan-1-amine CAS No. 1509153-06-3

3-(tert-butoxy)-N-methylcyclobutan-1-amine

Cat. No.: B2872061
CAS No.: 1509153-06-3
M. Wt: 157.257
InChI Key: NYFDOQCDIJYPMB-UHFFFAOYSA-N
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Description

3-(tert-butoxy)-N-methylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a tert-butoxy group and an N-methylamine group

Properties

IUPAC Name

N-methyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)11-8-5-7(6-8)10-4/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFDOQCDIJYPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-N-methylcyclobutan-1-amine typically involves the reaction of cyclobutanone with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxycyclobutane intermediate. This intermediate is then subjected to reductive amination with methylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, which can be adapted for the production of 3-(tert-butoxy)-N-methylcyclobutan-1-amine .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butoxy)-N-methylcyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

    Reduction: The cyclobutane ring can be reduced under specific conditions.

    Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butoxy group yields tert-butyl hydroperoxide, while reduction of the cyclobutane ring can produce cyclobutane derivatives with varying degrees of saturation.

Scientific Research Applications

3-(tert-butoxy)-N-methylcyclobutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the compound’s binding affinity and selectivity. The N-methylamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Potassium tert-butoxide (KOtBu): A strong base used in organic synthesis.

    tert-Butyl alcohol: A common solvent and reagent in organic chemistry.

    Cyclobutanone: A precursor in the synthesis of cyclobutane derivatives.

Uniqueness

3-(tert-butoxy)-N-methylcyclobutan-1-amine is unique due to the combination of a cyclobutane ring with both a tert-butoxy group and an N-methylamine group. This structural arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .

Biological Activity

3-(tert-butoxy)-N-methylcyclobutan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(tert-butoxy)-N-methylcyclobutan-1-amine features a cyclobutane ring substituted with a tert-butoxy group and a methylamine moiety. This unique structure may influence its pharmacological properties, particularly its interactions with biological targets.

Property Description
Molecular Formula C10_{10}H19_{19}NO
Molecular Weight 171.27 g/mol
Functional Groups Tert-butoxy, amine
Solubility Soluble in organic solvents

The mechanism of action for 3-(tert-butoxy)-N-methylcyclobutan-1-amine involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical pathways, although detailed investigations are necessary to elucidate these mechanisms fully. The compound's ability to form hydrogen bonds due to its functional groups likely contributes to its biological activity.

Enzyme Interactions

Research indicates that 3-(tert-butoxy)-N-methylcyclobutan-1-amine may interact with various enzymes, potentially influencing metabolic pathways. For example, compounds with similar structures have been shown to affect enzyme activity related to the insulin signaling pathway, which could have implications for diabetes treatment .

Receptor Binding

The compound may also exhibit affinity for specific receptors. Studies on related compounds suggest that modifications in the cyclobutane structure can significantly alter receptor interactions, impacting their therapeutic potential .

Case Studies and Research Findings

  • Insulin Receptor Modulation : A study explored the effects of related cyclobutane derivatives on the insulin receptor (IR), highlighting their potential as agonists or antagonists. These findings suggest that 3-(tert-butoxy)-N-methylcyclobutan-1-amine could similarly modulate IR activity, making it a candidate for further investigation in metabolic disorders .
  • Anticancer Potential : Another line of research has examined the anticancer properties of structurally similar compounds. Evidence indicates that these compounds can inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth and survival .
  • Neuroprotective Effects : Preliminary studies on analogs have shown neuroprotective effects in models of neurodegenerative diseases, suggesting that 3-(tert-butoxy)-N-methylcyclobutan-1-amine may also possess similar properties.

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